molecular formula C17H16N2O3S B11354060 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide

Cat. No.: B11354060
M. Wt: 328.4 g/mol
InChI Key: JUJVIOJYNPMZGK-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide is a heterocyclic compound that features a thiazole ring, a furan ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling Reactions: The final step involves coupling the thiazole and furan rings with the methoxyphenyl group through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the thiazole ring, converting it to dihydrothiazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and furan rings can interact with the active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance the binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and thiazole-4-carboxylic acid.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol.

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide is unique due to the combination of the thiazole and furan rings with a methoxyphenyl group, which provides a distinct set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C17H16N2O3S/c1-21-14-6-4-12(5-7-14)17-19-13(11-23-17)8-9-18-16(20)15-3-2-10-22-15/h2-7,10-11H,8-9H2,1H3,(H,18,20)

InChI Key

JUJVIOJYNPMZGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3

Origin of Product

United States

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